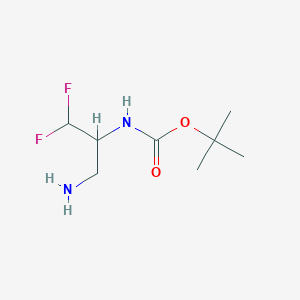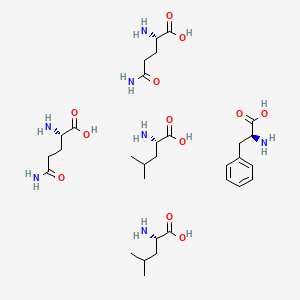
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- is a peptide compound composed of multiple amino acids This compound is a derivative of leucine and phenylalanine, which are essential amino acids involved in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of such bonds.
Scientific Research Applications
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as promoting muscle growth and repair.
Industry: Utilized in the production of peptide-based drugs and supplements.
Mechanism of Action
The mechanism of action of L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the cell surface, triggering intracellular signaling cascades. These pathways may include the mTOR (mechanistic target of rapamycin) pathway, which is involved in regulating cell growth and metabolism.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-leucine: A simpler dipeptide with similar amino acid components.
L-Leucyl-L-glutamine: Another peptide with leucine and glutamine residues.
Uniqueness
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its longer peptide chain may offer more complex interactions and functions compared to simpler peptides.
Properties
Molecular Formula |
C31H57N7O12 |
|---|---|
Molecular Weight |
719.8 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-3-phenylpropanoic acid;(2S)-2,5-diamino-5-oxopentanoic acid |
InChI |
InChI=1S/C9H11NO2.2C6H13NO2.2C5H10N2O3/c10-8(9(11)12)6-7-4-2-1-3-5-7;2*1-4(2)3-5(7)6(8)9;2*6-3(5(9)10)1-2-4(7)8/h1-5,8H,6,10H2,(H,11,12);2*4-5H,3,7H2,1-2H3,(H,8,9);2*3H,1-2,6H2,(H2,7,8)(H,9,10)/t8-;2*5-;2*3-/m00000/s1 |
InChI Key |
OTXIFAAWWOXTTE-QGCUHYTESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C(CC(=O)N)[C@@H](C(=O)O)N.C(CC(=O)N)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)N.CC(C)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)N.C(CC(=O)N)C(C(=O)O)N.C(CC(=O)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


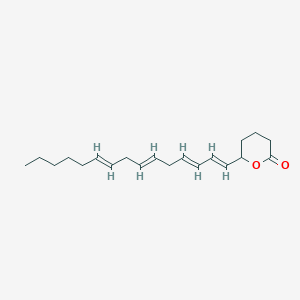
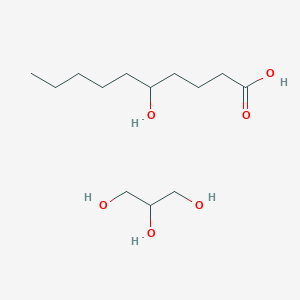
![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)
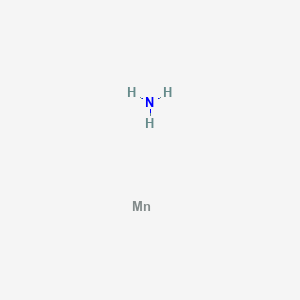
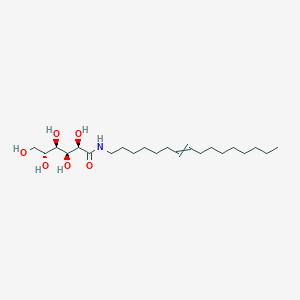
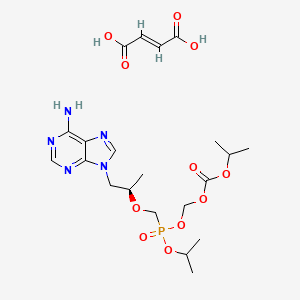
![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)
![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)
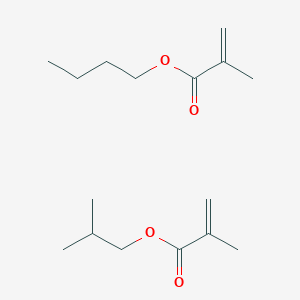

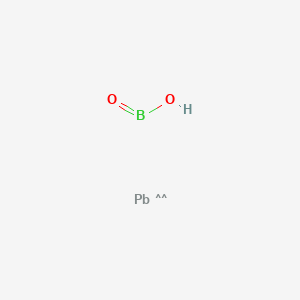
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide](/img/structure/B12340665.png)
